molecular formula C15H14N2O3 B2659170 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione CAS No. 183473-84-9

1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione

Cat. No. B2659170
CAS RN: 183473-84-9
M. Wt: 270.288
InChI Key: GOUBMPQJIIYFIT-CMDGGOBGSA-N
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Description

The compound “1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are essential components of nucleic acids and are currently used in the chemotherapy of AIDS . This compound is a new merocyanine dye, synthesized from 1,3-dimethylbarbituric acid .

Scientific Research Applications

Ring Cleavage and Chemical Reactions

Research explores the reactivity of similar pyrimidine derivatives, investigating ring cleavage reactions and the formation of various products under different conditions. For instance, Kinoshita et al. (1989) examined the reactions of 3,6-dimethyl and other related derivatives with amines, leading to the formation of pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in organic synthesis (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).

Crystal Structure Analysis

Avasthi et al. (2002) focused on the crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing how interchanged substitutions impact dimerization and molecular interactions, which is crucial for understanding the material properties of these compounds (Avasthi, K., Rawat, D., Chandra, T., Sharon, A., & Maulik, P., 2002).

Photophysical Properties and Sensing Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their potential as colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and solvatochromism. This research highlights the compound's applications in developing novel sensors and electronic devices (Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y., 2017).

Chemical Synthesis and Molecular Design

Research by Rahmani et al. (2018) reports an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the compound's role in facilitating novel multicomponent synthesis approaches. This work contributes to green chemistry by introducing reusable catalysts and solvent-free conditions (Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione involves the condensation of 3-oxo-3-phenylpropionic acid with urea followed by cyclization and methylation reactions.", "Starting Materials": [ "3-oxo-3-phenylpropionic acid", "urea", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-oxo-3-phenylpropionic acid with urea in the presence of acetic acid and ethanol to form 5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 2: Cyclization of the intermediate product with sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 3: Methylation of the final product with methyl iodide in the presence of sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione" ] }

CAS RN

183473-84-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.288

IUPAC Name

1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

GOUBMPQJIIYFIT-CMDGGOBGSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

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